molecular formula C30H48O2 B12091832 (18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one

(18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one

Cat. No.: B12091832
M. Wt: 440.7 g/mol
InChI Key: KITFRXICXBNQTD-UHFFFAOYSA-N
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Description

(18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes. Alternatively, chemical synthesis methods can be scaled up to produce the compound in significant quantities. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated or ketone-containing derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

(18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

The mechanism of action of (18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (18alpha,19alpha)-3beta-Hydroxyurs-20-en-16-one include other triterpenoids such as:

  • (18alpha,19alpha)-2alpha,3beta-Dihydroxyurs-20-en-28-oic acid
  • (18alpha,19alpha)-2alpha,3beta-Dihydroxyurs-20-en-28-oic acid

Uniqueness

What sets this compound apart from other similar compounds is its unique structure and specific biological activities

Properties

IUPAC Name

10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-23,25,31H,9-10,12-17H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFRXICXBNQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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